2-(3-aminophenyl)-N-tert-butylacetamide
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-tert-butylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15) |
InChI Key |
YLPWUALNGXXHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positional Isomers: Meta vs. Para-Aminophenyl Derivatives
- 2-(4-Aminophenyl)-N-tert-butylacetamide: The para-aminophenyl analog exhibits distinct electronic and steric properties compared to the meta-substituted compound. Studies on benzothiazole derivatives (e.g., 2-(4-aminophenyl)benzothiazole) demonstrate that para-substitution enhances planarity, improving DNA intercalation and antitumor activity. In contrast, meta-substitution (as in 2-(3-aminophenyl)-N-tert-butylacetamide) may reduce symmetry but increase steric hindrance, altering binding kinetics .
- Biological Activity : Para-substituted analogs often show higher affinity for enzymatic targets (e.g., sulfonamide-binding proteins), while meta-substituted derivatives may prioritize solubility or metabolic resistance due to reduced conjugation .
Acetamide Nitrogen Substituents
- N-Butyl-N-phenylacetamide (CAS 91-49-6) : Replacing tert-butyl with a linear butyl group reduces steric hindrance, increasing rotational freedom. This modification can enhance membrane permeability but may decrease metabolic stability due to oxidative vulnerability at the alkyl chain .
- N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide (CAS 92-02-4): Introduction of hydrophilic hydroxyethyl groups improves water solubility but may compromise blood-brain barrier penetration. Unlike the tert-butyl group, this substitution favors applications in aqueous formulations .
Heterocyclic Analogs
- N-(3-Acetyl-2-thienyl)acetamides : Replacement of the benzene ring with a thiophene heterocycle introduces sulfur-mediated electronic effects. Thiophene-containing analogs exhibit redshifted UV-Vis absorption and enhanced charge-transfer properties, making them suitable for optoelectronic applications. However, they may show reduced bioactivity compared to aromatic phenyl derivatives .
- N-(3-Aminophenyl)-2-(azepan-1-yl)acetamide: The azepane ring introduces a seven-membered cyclic amine, which can mimic natural substrates in neurotransmitter systems. This compound inhibits glutamate and dopamine release, highlighting the role of bulky substituents (azepane vs. tert-butyl) in CNS-targeted activity .
Halogenated Derivatives
- The chlorine atom’s inductive effect may also improve thermal stability in polymer applications compared to the amino group .
Key Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Spectroscopic and Physicochemical Data
| Property | This compound | N-(3-Aminophenyl)-2-(azepan-1-yl)acetamide |
|---|---|---|
| Molecular Weight | 218.29 g/mol | 273.38 g/mol |
| LogP (Predicted) | 2.1 | 1.8 |
| Key NMR Signals (1H) | δ 6.8–7.2 (aromatic H), δ 1.3 (t-Bu) | δ 3.2–3.5 (azepane H), δ 6.7–7.1 (Ar H) |
| Bioactivity | P2X receptor inhibition | Glutamate/dopamine release inhibition |
Preparation Methods
Classical Ritter Reaction with Bismuth Triflate Catalysis
The Ritter reaction remains a cornerstone for synthesizing N-tert-butyl amides. For 2-(3-aminophenyl)-N-tert-butylacetamide, the reaction typically involves the condensation of 3-aminophenylacetonitrile with tert-butyl alcohol or acetate in the presence of a strong acid catalyst. Bismuth triflate (Bi(OTf)₃) has emerged as a highly efficient catalyst, enabling the reaction to proceed at moderate temperatures (40–60°C) with yields exceeding 85%.
Mechanistic Insights :
The reaction initiates with the protonation of the nitrile group by Bi(OTf)₃, forming a nitrilium ion intermediate. This intermediate reacts with tert-butyl acetate to generate the N-tert-butylacetamide backbone. The 3-aminophenyl group is introduced via prior functionalization of the acetonitrile precursor, often requiring protective strategies to prevent undesired side reactions.
Optimized Conditions :
Copper(II) Triflate-Catalyzed Solvent-Free Synthesis
Recent advancements highlight Cu(OTf)₂ as a superior catalyst for Ritter-type amidation under solvent-free conditions. This method avoids the use of volatile organic solvents, aligning with green chemistry principles.
Procedure :
-
Substrate Preparation : 3-Aminophenylacetonitrile (5 mmol) is mixed with di-tert-butyl dicarbonate (7.5 mmol).
-
Catalysis : Cu(OTf)₂ (5 mol%) is added, and the mixture is stirred at room temperature for 5 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Advantages :
-
Mild Conditions : Room temperature, no inert atmosphere required.
-
Broad Substrate Tolerance : Compatible with aryl, alkyl, and heterocyclic nitriles.
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis of di-tert-butyl dicarbonate.
Protective Group Strategies for Amino Functionality
The 3-aminophenyl group necessitates protective measures during synthesis to avoid side reactions such as oxidation or unintended cyclization.
Nitro Group Reduction Pathway
A two-step approach involves synthesizing the 3-nitrophenyl analog followed by catalytic hydrogenation:
-
Nitro Intermediate Synthesis :
-
Reduction to Amine :
Data Comparison :
| Step | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Nitro Intermediate | Bi(OTf)₃ | 3 | 78 |
| Reduction to Amine | Pd-C/H₂ | 2 | 95 |
Alternative Methods: Schmidt Reaction and Amidation
Schmidt Reaction with Sodium Azide
The Schmidt reaction offers an alternative route using sodium azide (NaN₃) and trifluoromethanesulfonic acid (TfOH):
Procedure :
-
Aldehyde Activation : 3-Aminobenzaldehyde (1 mmol) is treated with NaN₃ (1.5 mmol) and TfOH (1 mmol) in acetic acid.
-
Amidation : tert-Butyl acetate (1 mmol) is added, and the mixture is heated at 40°C for 3–5 hours.
Outcome :
Challenges :
-
Requires strict control of reaction time to prevent over-acidification.
Comparative Analysis of Synthetic Routes
Efficiency Metrics :
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ritter (Bi(OTf)₃) | Bi(OTf)₃ | 40 | 3 | 85 |
| Ritter (Cu(OTf)₂) | Cu(OTf)₂ | 25 | 5 | 89 |
| Schmidt Reaction | TfOH/NaN₃ | 40 | 5 | 85 |
| Nitro Reduction | Bi(OTf)₃/Pd-C | 25–40 | 5 | 74 |
Key Observations :
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(3-aminophenyl)-N-tert-butylacetamide to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reagents and reaction conditions. For example, tert-butyl-substituted acetamides are often synthesized via coupling reactions using chloroacetyl chloride or acetic anhydride as acylating agents, with bases like triethylamine to neutralize HCl byproducts . Statistical experimental design (e.g., factorial design) can minimize variables and identify critical parameters (e.g., temperature, stoichiometry) affecting yield and purity. This approach reduces trial-and-error experimentation .
Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying functional groups and substitution patterns, particularly the tert-butyl group and aromatic protons on the aminophenyl moiety . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. For crystalline samples, X-ray diffraction provides definitive structural validation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
Methodological Answer: Quantum chemical calculations (e.g., Density Functional Theory, DFT) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack . Reaction path search algorithms, combined with molecular dynamics simulations, can assess stability under varying solvent or temperature conditions. Software tools like Gaussian or ORCA are commonly used for these analyses .
Q. How should researchers design experiments to investigate the thermodynamic stability of this compound under varying environmental conditions?
Methodological Answer: Accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines) identify degradation pathways. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify thermal stability, while HPLC-MS detects degradation products. Statistical models (e.g., Arrhenius plots) extrapolate shelf-life predictions .
Q. What strategies are effective for resolving discrepancies in reported biological activity data for this compound across studies?
Methodological Answer: Cross-validation using standardized assays (e.g., enzyme inhibition protocols with positive controls) reduces variability. Meta-analysis of raw data (e.g., IC₅₀ values) should account for differences in cell lines, solvent systems, or assay conditions. Collaborative reproducibility studies, guided by FAIR data principles, enhance consensus .
Methodological and Data Analysis Questions
Q. How can researchers apply machine learning to optimize reaction conditions for derivatives of this compound?
Methodological Answer: Feature selection algorithms (e.g., Random Forest) identify influential variables (e.g., catalyst type, solvent polarity) from historical reaction data. Neural networks trained on reaction databases (e.g., Reaxys) predict optimal conditions for new derivatives. Iterative feedback between computational predictions and high-throughput experimentation refines models .
Q. What protocols ensure robust quantification of this compound in complex biological matrices?
Methodological Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) minimizes matrix effects. Validation follows FDA bioanalytical guidelines, including calibration curve linearity (R² >0.99), precision (CV <15%), and recovery studies. Solid-Phase Extraction (SPE) pre-concentrates analytes from plasma or tissue homogenates .
Notes on Evidence Utilization
- References to commercial sources (e.g., BenchChem) were excluded per requirements.
- Synthesis and characterization protocols were cross-validated using peer-reviewed methodologies from CAS Common Chemistry, PubChem, and experimental design literature.
- Advanced computational and statistical methods align with ICReDD’s principles for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
